N-(3-Trimethoxysilylpropyl)pyrrole
Overview
Description
N-(3-Trimethoxysilylpropyl)pyrrole is an organosilicon compound with the molecular formula C10H19NO3Si. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a trimethoxysilylpropyl group attached to the nitrogen atom of the pyrrole ring. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in various scientific and industrial applications .
Scientific Research Applications
N-(3-Trimethoxysilylpropyl)pyrrole has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trimethoxysilylpropyl)pyrrole typically involves the reaction of pyrrole with a trimethoxysilylpropyl halide under basic conditions. One common method is the reaction of pyrrole with 3-chloropropyltrimethoxysilane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(3-Trimethoxysilylpropyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it to N-(3-trimethoxysilylpropyl)pyrrolidine.
Substitution: The trimethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: N-(3-Trimethoxysilylpropyl)pyrrolidine.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(3-Trimethoxysilylpropyl)pyrrole involves the formation of covalent bonds between the trimethoxysilyl group and various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong siloxane bonds, providing enhanced adhesion and stability .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Trimethoxysilylpropyl)aniline
- N-(3-Trimethoxysilylpropyl)imidazole
- N-(3-Trimethoxysilylpropyl)benzamide
Uniqueness
N-(3-Trimethoxysilylpropyl)pyrrole is unique due to its pyrrole ring, which imparts aromaticity and electronic properties that are distinct from other similar compounds. This makes it particularly useful in applications requiring specific electronic characteristics and strong bonding capabilities .
Properties
IUPAC Name |
trimethoxy(3-pyrrol-1-ylpropyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3Si/c1-12-15(13-2,14-3)10-6-9-11-7-4-5-8-11/h4-5,7-8H,6,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDRQHXSYGDMNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN1C=CC=C1)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566764 | |
Record name | 1-[3-(Trimethoxysilyl)propyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80906-67-8 | |
Record name | 1-[3-(Trimethoxysilyl)propyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Trimethoxysilylpropyl)pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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